molecular formula C24H17ClN4O2S B2581188 N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536704-24-2

N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2581188
CAS No.: 536704-24-2
M. Wt: 460.94
InChI Key: QHILYYHCPJAHGL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H17ClN4O2S and its molecular weight is 460.94. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research has focused on characterizing the vibrational signatures of analogs of the compound using Raman and Fourier transform infrared spectroscopy. These studies, supported by density functional theory (DFT) calculations, provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers. Notably, analyses reveal stable hydrogen bonded interactions and weak intramolecular interactions, contributing to the stability of these molecules. Such studies are crucial for understanding the stereo-electronic interactions leading to molecular stability, with potential implications in designing molecules with desired properties (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Applications

Compounds related to "N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide" have been synthesized and evaluated for their antimicrobial potential. Studies report the synthesis of sulfanilamide derivatives and their characterization, revealing that certain derivatives exhibit no significant antibacterial activity, highlighting the critical role of molecular structure in antimicrobial efficacy (Lahtinen et al., 2014).

Antitumor and Antibacterial Agents

Another research avenue explores the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), aiming at antitumor and antibacterial applications. These compounds, showing varied efficacy against different TSs and dihydrofolate reductases (DHFRs), suggest a promising approach to developing novel antitumor and antibacterial therapies (Gangjee et al., 1996).

Antioxidant Properties

Investigations into the antioxidant properties of certain derivatives highlight their potential in combating oxidative stress. Synthesis and evaluation of compounds for their antioxidant activity reveal that some derivatives exhibit considerable activity, suggesting their utility in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Molecular Docking and Pharmacokinetic Properties

Research also encompasses molecular docking studies to understand the interaction of these compounds with biological targets, alongside evaluating their pharmacokinetic properties. Such studies provide valuable insights into the inhibition activity against viruses and the potential for drug development (Jenepha Mary, Pradhan, & James, 2022).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-15-10-12-16(13-11-15)26-20(30)14-32-24-28-21-18-8-4-5-9-19(18)27-22(21)23(31)29(24)17-6-2-1-3-7-17/h1-13,27H,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHILYYHCPJAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.